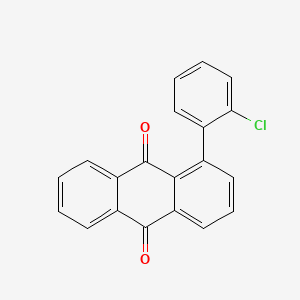
Anthraquinone, 1-(o-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of anthraquinone, which is a well-known chemical scaffold used in various applications, including dyes, pigments, and pharmaceuticals . The presence of the o-chlorophenyl group in the structure of anthraquinone imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthraquinone, 1-(o-chlorophenyl)-, typically involves the Friedel-Crafts acylation of anthraquinone with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Anthraquinone+o-Chlorobenzoyl chlorideAlCl3Anthraquinone, 1-(o-chlorophenyl)-+HCl
Industrial Production Methods
Industrial production of anthraquinone, 1-(o-chlorophenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality anthraquinone derivatives .
Chemical Reactions Analysis
Types of Reactions
Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
Anthraquinone, 1-(o-chlorophenyl)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of anthraquinone, 1-(o-chlorophenyl)-, involves its interaction with cellular proteins and nucleic acids. The compound can inhibit the activity of key enzymes and proteins involved in cellular processes, leading to the disruption of cell function and induction of apoptosis . The molecular targets include kinases, topoisomerases, and other essential cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)anthracene-9,10-dione
- 1-(2-Chlorophenyl)-9,10-anthraquinone
Uniqueness
Anthraquinone, 1-(o-chlorophenyl)-, is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
20600-79-7 |
|---|---|
Molecular Formula |
C20H11ClO2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChI Key |
RLPGJRMLADCSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















